molecular formula C22H17N3O3 B11186642 3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11186642
M. Wt: 371.4 g/mol
InChI Key: PUEVAKKFBSAJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(4-Methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic quinazolinone derivative characterized by a fused indole-quinazoline core and a 4-methoxyphenyl substituent at the 3' position. Its molecular formula is C₂₄H₁₈N₄O₃, with a molecular weight of 410.43 g/mol (ChemSpider ID: 346457-57-6) .

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C22H17N3O3/c1-28-15-12-10-14(11-13-15)25-20(26)16-6-2-4-8-18(16)24-22(25)17-7-3-5-9-19(17)23-21(22)27/h2-13,24H,1H3,(H,23,27)

InChI Key

PUEVAKKFBSAJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The spiro[indole-3,2'-quinazoline] core is synthesized via a two-phase system using phase-transfer catalysts (PTCs). Anthranilic acid derivatives react with chloroformates or phosgene in a water-immiscible solvent (e.g., dichloromethane or toluene) under vigorous stirring. Tetrabutylammonium hydrogen sulfate serves as the PTC, facilitating anion transfer between aqueous and organic phases. A 50% aqueous NaOH solution deprotonates the anthranilic acid, enabling nucleophilic attack on the electrophilic carbonyl source.

Example Protocol

  • Reactants : 2-(3-Nitrophenylamino)benzoic acid ethyl amide (2.5 mmol), ethyl chloroformate (2.625 mmol).

  • Catalyst : Tetrabutylammonium hydrogen sulfate (0.125 mmol).

  • Base : 50% NaOH (2.5 mL).

  • Solvent : Dichloromethane (7.5 mL).

  • Conditions : Room temperature, 30-minute reaction post-addition.

  • Yield : 82.5% after silica gel purification.

Critical Parameters

  • Solvent Choice : Non-polar solvents (toluene, dichloromethane) improve phase separation and reduce side reactions.

  • Catalyst Loading : 5 mol% PTC optimizes reaction kinetics without emulsion formation.

  • Base Strength : Concentrated NaOH ensures complete deprotonation of the anthranilic acid precursor.

Hydrazinolysis and Cyclization for Functionalization

Synthesis of Key Intermediate

Quinazoline-2,4(1H,3H)-dione derivatives are functionalized through hydrazinolysis. Ethyl chloroacetate reacts with the dione scaffold in dimethylformamide (DMF) under basic conditions (K₂CO₃), followed by hydrazine hydrate treatment to yield acetohydrazide intermediates.

Stepwise Procedure

  • Alkylation : Quinazoline-2,4(1H,3H)-dione (6.2 mmol) reacts with ethyl chloroacetate (12.4 mmol) in DMF with K₂CO₃ (12.4 mmol) at room temperature for 24 hours.

  • Hydrazinolysis : The alkylated product undergoes reflux with hydrazine hydrate (excess) in ethanol, forming 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide).

ParameterValue
Yield (Alkylation)73%
Yield (Hydrazinolysis)68–75%
Purity>95% (HPLC)

Cyclization to Spiro Derivatives

The acetohydrazide intermediate undergoes cyclization with aryl aldehydes (e.g., 4-methoxybenzaldehyde) in acetic acid, forming spiro[indole-3,2'-quinazoline] derivatives. Microwave irradiation (210°C, 1 hour) accelerates this step, achieving near-quantitative yields.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Phase-Transfer Catalysis : High yields (80–85%) but requires meticulous control of phase separation.

  • Hydrazinolysis-Cyclization : Modular for diverse substitutions but involves multi-step purification.

Table 1. Method Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Phase-Transfer82.5981.5High
Hydrazinolysis73–759524Moderate
Microwave Cyclization99991High

Solvent and Catalyst Innovations

Recent protocols replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield. Immobilized PTCs (e.g., silica-supported ammonium salts) enable catalyst recycling, reducing costs by 40%.

Challenges and Optimization Strategies

Byproduct Formation

Spiro compound synthesis often generates regioisomers due to competing nucleophilic sites. Gradient HPLC (C18 column, acetonitrile/water) resolves these, with elution times differing by 2–3 minutes.

Temperature Sensitivity

Exothermic reactions during chloroformate addition necessitate jacketed reactors to maintain temperatures below 25°C, preventing decomposition .

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the methoxyphenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced spiro compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of spiro[indole-3,2'-quinazoline] compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that spiro[indole-3,2'-quinazoline] derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For example, some compounds in this class have been found to activate p53, a crucial tumor suppressor protein .
  • Antimicrobial Properties : The unique structure allows these compounds to interact with microbial targets effectively, providing potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, suggesting their use in inflammatory diseases.

Case Study 1: Anticancer Activity

A study focusing on novel spiro[indole-3,2'-quinazoline] derivatives revealed that certain modifications to the 4-methoxyphenyl group significantly enhanced their potency against various cancer cell lines. The compounds were tested for their ability to induce apoptosis in cancer cells through activation of the p53 pathway. Results indicated IC50 values as low as 5 µM for some derivatives, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

Another research initiative evaluated the antimicrobial efficacy of several spiro[indole-3,2'-quinazoline] derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds exhibited minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL, suggesting promising activity against resistant strains.

Comparative Analysis of Related Compounds

To better understand the significance of 3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione within its chemical class, a comparative analysis with structurally similar compounds is useful:

Compound NameStructureUnique Features
3'-(4-chlorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dioneStructureChlorine substitution may alter biological activity compared to methoxy group.
5'-Methyl-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]StructureIncorporates a thiazolidine ring; differing pharmacological profiles expected.
1-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3a,4-dihydro-1H-indole-2(3H),6(5H)-dioneStructureHydroxy and methoxy groups may enhance solubility and bioavailability.

These comparisons illustrate how variations in substituents can significantly impact biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs include derivatives with modifications at the indole nitrogen, quinazoline substituents, or spiro-ring systems. Representative examples are summarized below:

Compound Name Substituents/Ring System Molecular Weight (g/mol) Key Physicochemical Properties
3'-(4-Methoxyphenyl)-spiro[indole-3,2'-quinazoline]-dione (Main Compound) 4-Methoxyphenyl at 3' 410.43 High polarity (methoxy group enhances solubility)
1-Methyl-3'-(phenylamino)-spiro[indoline-3,2'-quinazoline]-dione (4c) Methyl at indole N1, phenylamino at 3' 370.00 MP: 259–261°C; moderate solubility
5-Bromo-1-methyl-spiro[indole-3,2'-quinazoline]-dione (4b) Bromo at indole C5, methyl at N1 358.19 MP: N/A; poor solubility
3'-Butyl-spiro[indoline-3,2'-quinazoline]-dione Butyl at 3' 321.37 LogP: ~4.8 (hydrophobic)
3'-(4-Fluorophenyl)-spiro[indole-3,2'-thiazolidine]-dione (E963-0198) Thiazolidine ring, 4-fluorophenyl 404.46 LogP: 4.35; moderate PSA (31.04 Ų)

Key Observations :

  • Substituent Position : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability compared to hydrophobic substituents (e.g., butyl) .
  • Ring System : Replacing quinazoline with thiazolidine (e.g., E963-0198) reduces molecular weight but increases logP, favoring blood-brain barrier penetration .
Antibacterial Activity
  • The main compound’s analogs (e.g., 4c, 4d) exhibit MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones .
  • The 5-nitro derivative (4e) shows reduced efficacy due to poor solubility .
Anticancer Activity
  • Quinazoline-2,4-dione derivatives (e.g., 2c, 4b) inhibit c-Met and VEGFR-2 kinases (IC₅₀: 0.8–2.1 µM), highlighting the scaffold’s versatility .
  • Thiazolidine-containing analogs (e.g., E897-0217) demonstrate antiviral activity against influenza A and herpes simplex virus .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Methoxy and amino groups improve aqueous solubility (e.g., 4a: 92% yield, MP 174–176°C) , whereas bromo and nitro groups (e.g., 4e) limit bioavailability .
  • logP/LogD : Hydrophobic substituents (butyl, benzyl) increase logP (4.35–4.83), correlating with enhanced cell permeability .
  • In Silico Predictions : SwissADME analysis suggests quinazoline-dione derivatives have moderate-to-high gastrointestinal absorption but poor blood-brain barrier penetration .

Biological Activity

Overview

3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound classified as a spiro compound. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Its unique spiro structure contributes to its distinct chemical properties and biological interactions.

  • IUPAC Name: 3'-(4-methoxyphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione
  • Molecular Formula: C22H17N3O3
  • CAS Number: 1158178-08-5

Antimicrobial Activity

Research has indicated that spiro compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of spiro compounds have demonstrated strong inhibition against pathogens such as Streptococcus mitis and Mycobacterium tuberculosis .

CompoundActivityTarget Microorganisms
This compoundAntimicrobialStreptococcus sanguinis, Porphyromonas gingivalis
Similar Spiro CompoundsAntimicrobialMycobacterium avium, Mycobacterium tuberculosis

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It is believed that the spiro linkage enhances its ability to interact with cellular targets involved in tumorigenesis. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may modulate receptors associated with pain and inflammation.
  • Cell Cycle Regulation: Induces cell cycle arrest in cancer cells leading to apoptosis.

Case Studies

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study: A study published in Nature evaluated the effectiveness of spiro compounds against a range of bacteria. The results indicated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Research: Research published in MDPI highlighted the antitumor properties of spiro compounds, demonstrating their ability to induce apoptosis in various cancer cell lines through targeted signaling pathways .
  • Inflammation Model: In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the levels of pro-inflammatory cytokines TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders .

Q & A

Q. What are the standard synthetic protocols for preparing 3'-(4-methoxyphenyl)-spiro[indole-3,2'-quinazoline] derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step procedure starting with the condensation of substituted isatins with anthranilic acid derivatives under reflux conditions. For example, 3'-(phenylamino) analogs are prepared by reacting isatin derivatives with anthranilamide in glacial acetic acid, followed by cyclization using phosphoryl chloride (POCl₃) . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields, particularly for quinazoline scaffolds . Purification is achieved via recrystallization or column chromatography, with yields ranging from 60% to 92% depending on substituents .

Q. What analytical techniques are used to characterize these spiroquinazoline derivatives?

  • Methodological Answer : Characterization relies on:
  • IR spectroscopy to confirm carbonyl (C=O) stretches (~1700–1650 cm⁻¹) and NH/aromatic vibrations .
  • ¹H/¹³C NMR (300 MHz in CDCl₃ or DMSO-d₆) to assign proton environments (e.g., aromatic protons at δ 6.5–8.7 ppm, NH signals at δ 10–11 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 356–446 for derivatives) .
  • Elemental analysis (C, H, N) to validate purity (>98%) .

Q. How are in vitro antibacterial assays conducted for these compounds?

  • Methodological Answer : Antibacterial activity is evaluated against clinically isolated Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution. Minimum inhibitory concentrations (MICs) are determined by serial dilution in Mueller-Hinton broth, with incubation at 37°C for 18–24 hours. Compounds showing MICs ≤25 µg/mL are considered active, with structure-dependent variations observed .

Advanced Research Questions

Q. How can low solubility of spiroquinazoline derivatives during spectral analysis be addressed?

  • Methodological Answer : For poorly soluble compounds (e.g., nitro- or bromo-substituted derivatives), use polar deuterated solvents like DMSO-d₆ instead of CDCl₃ to enhance solubility . If ¹³C NMR remains unfeasible, cross-validate structures using 2D NMR (e.g., HSQC, HMBC) or high-resolution MS. Derivatization (e.g., acetylation of NH groups) can also improve solubility for analysis .

Q. Which structural modifications enhance antibacterial activity in spiroquinazoline derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., nitro at position 5 or bromo at position 5') improve activity by enhancing electrophilic interactions with bacterial targets .
  • Alkyl substituents (e.g., methyl or benzyl at position 1) increase lipophilicity, aiding membrane penetration .
  • Methoxy groups (e.g., 4-methoxyphenyl) may modulate electronic effects and hydrogen bonding .

Q. How can contradictions in spectral data (e.g., overlapping signals) be resolved?

  • Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to resolve overlapping aromatic proton signals. For example, in compound 4a (C21H16N4O2), HSQC confirmed correlations between δ 10.45 ppm (NH) and carbonyl carbons at δ 165.6/175.8 ppm . Cross-reference with computational tools (e.g., ACD/Labs or MestReNova) to simulate and assign complex splitting patterns .

Q. What role does molecular docking play in optimizing spiroquinazoline derivatives for biological activity?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like bacterial DNA gyrase or PARP-1. For example:
  • Antibacterial derivatives : Dock into the ATP-binding pocket of gyrase B, with nitro groups forming hydrogen bonds with Asp73 .
  • Anticancer derivatives : PARP-1 inhibitors show π-π stacking with Tyr907 and hydrogen bonding with Ser904 . Validate docking results with mutagenesis or competitive binding assays .

Q. How are PARP-targeting spiroquinazoline derivatives designed for tumor imaging?

  • Methodological Answer : The quinazoline-2,4-dione scaffold is functionalized with pyridine or piperazine groups to enhance PARP-1 affinity. For example, SMIC-2001 incorporates a DOTA chelator for radiolabeling with ⁶⁸Ga, enabling PET imaging. In vitro assays measure binding affinity (IC₅₀) using recombinant PARP-1, while in vivo studies in xenograft models (e.g., U87MG glioblastoma) assess tumor uptake and retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.